molecular formula C11H10N2O2 B1598736 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 99984-70-0

1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1598736
CAS No.: 99984-70-0
M. Wt: 202.21 g/mol
InChI Key: NRVPYMGFCLDQLB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound characterized by a pyrazole core substituted with a 4-methoxyphenyl group at the N1 position and a formyl (-CHO) group at the C4 position. Its molecular formula is C₁₂H₁₀N₂O₂, with a molecular weight of 214.22 g/mol . This compound is synthesized via Vilsmeier-Haack formylation of pyrazole precursors or through condensation reactions involving hydrazine derivatives and substituted acetophenones .

Key applications include its role as an intermediate in synthesizing bioactive molecules with antimicrobial , antioxidant , and anti-inflammatory properties. The 4-methoxyphenyl substituent enhances electron-donating effects, influencing reactivity and biological activity .

Properties

IUPAC Name

1-(4-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVPYMGFCLDQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399576
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99984-70-0
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the construction of the pyrazole ring followed by introduction of the formyl group at the 4-position. The key approaches include:

  • Condensation of 4-Methoxyphenylhydrazine with β-diketones or α,β-unsaturated carbonyl compounds : This method forms the pyrazole ring by cyclization of hydrazine derivatives with ketones or diketones, often followed by selective oxidation or formylation to install the aldehyde group.

  • Vilsmeier-Haack formylation of pyrazole derivatives : This classical electrophilic formylation uses a Vilsmeier reagent (formed from POCl3 and DMF) to introduce the aldehyde group at the 4-position of the pyrazole ring. The reaction is temperature-sensitive and requires controlled conditions to avoid over-oxidation.

  • Nucleophilic substitution reactions : In some cases, halogenated pyrazole intermediates (e.g., 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde) are reacted with 4-methoxyphenol or related phenol derivatives under basic conditions (e.g., using potassium carbonate) to substitute the halogen with the methoxyphenyl group.

Detailed Preparation Method Example

A representative synthetic route reported for closely related compounds such as 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde involves the following steps:

Step Reagents and Conditions Description Yield / Notes
1 4-Methoxyphenylhydrazine + 3-methyl-2-butanone Formation of hydrazone intermediate via condensation in ethanol under acidic catalysis Heating in ethanol with catalytic HCl
2 Cyclization under acidic conditions Cyclization of hydrazone to form pyrazole ring Acidic medium, reflux conditions
3 Vilsmeier-Haack formylation (POCl3 + DMF) Introduction of formyl group at pyrazole C-4 position Temperature control (0–5°C initially)
4 Purification Recrystallization from ethanol/water mixture for purity Achieves high purity and yield

This method ensures regioselective formylation at the 4-position of the pyrazole ring and preserves the methoxyphenyl substituent intact.

Reaction Conditions and Optimization

  • Solvents : Ethanol is commonly used for condensation and cyclization steps due to its polarity and ability to dissolve reagents. For nucleophilic substitution, polar aprotic solvents like DMF or acetonitrile are preferred.

  • Catalysts and Bases : Catalytic hydrochloric acid facilitates hydrazone formation and cyclization. Potassium carbonate is used as a mild base to promote nucleophilic substitution without demethylation of the methoxy group.

  • Temperature : Controlled heating (reflux) is applied during condensation and cyclization. For Vilsmeier-Haack formylation, initial low temperatures (0–5°C) prevent side reactions, followed by warming to room temperature for completion.

  • Purification : Recrystallization from ethanol/water mixtures is effective for removing impurities and isolating the pure compound.

Analytical Confirmation and Characterization

  • NMR Spectroscopy : Proton NMR confirms the presence of aldehyde proton signals around 9.8–10.2 ppm and aromatic/methoxy protons.

  • Infrared Spectroscopy (IR) : Characteristic carbonyl stretch of aldehyde observed near 1680–1700 cm⁻¹.

  • Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight (~216.24 g/mol).

  • Elemental Analysis : Confirms molecular formula with minimal deviation.

  • Chromatographic Purity : HPLC using C18 columns with acetonitrile/water mobile phase and TLC with ethyl acetate/hexane solvent system provide purity assessment.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Hydrazone formation + Cyclization 4-Methoxyphenylhydrazine + ketone Ethanol, catalytic HCl, reflux Straightforward, good yields Requires acidic conditions
Vilsmeier-Haack formylation Pyrazole derivative + POCl3 + DMF Low temp (0–5°C), then RT Selective formylation at C-4 Sensitive to temperature
Nucleophilic substitution Halogenated pyrazole + 4-methoxyphenol + K2CO3 DMF or acetonitrile, reflux Mild base avoids side reactions Requires halogenated intermediate

Research Findings and Notes

  • Pyrazole carbaldehydes with methoxyphenyl substituents have been synthesized and evaluated for biological activities, indicating the importance of precise synthetic control to maintain functional group integrity.

  • Industrial scale-up may utilize continuous flow reactors with automated reagent addition and temperature control to improve yield and reproducibility.

  • Computational studies (DFT) and advanced spectroscopic techniques are often employed to predict and confirm regioselectivity and molecular geometry post-synthesis.

This comprehensive overview of preparation methods for this compound highlights the critical synthetic strategies, reaction conditions, and analytical techniques necessary for successful synthesis and characterization of this important pyrazole derivative.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions:

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 60–80°C

  • Chromium trioxide (CrO₃) in acetone (Jones oxidation) at 0–25°C

Product :
1-(4-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Yield : ~70–85% (optimized conditions)

Reduction Reactions

The formyl group is reduced to a hydroxymethyl group or further to a methyl group:

Partial Reduction to Alcohol

Reagents/Conditions :

  • Sodium borohydride (NaBH₄) in methanol at 25°C

  • Lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0°C

Product :
1-(4-Methoxyphenyl)-1H-pyrazole-4-methanol
Yield : 80–92%

Full Reduction to Methyl Group

Reagents/Conditions :

  • Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50°C

Product :
1-(4-Methoxyphenyl)-1H-pyrazole-4-methyl
Yield : 65–75%

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and related condensations to form α,β-unsaturated ketones:

Reagents/Conditions :

  • Acetophenone derivatives + NaOH in ethanol at 55°C

  • Microwave-assisted synthesis (150 W, 80°C) for chalcone derivatives

Product Examples :

Product StructureYieldReference
(E)-3-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one88%
(E)-1-(1-(4-Methoxyphenyl)-1H-pyrazol-4-yl)-3-(pyridin-3-yl)prop-2-en-1-one63%

Mechanism : Base-mediated enolate formation followed by nucleophilic attack on the aldehyde.

Nucleophilic Aromatic Substitution

The methoxy group at the 4-position undergoes substitution with strong nucleophiles:

Reagents/Conditions :

  • Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) with amines/thiols at 100°C

  • Copper(I) iodide (CuI) catalysis for Ullmann-type couplings

Product Examples :

NucleophileProductYield
Piperidine1-(4-Piperidinophenyl)-1H-pyrazole-4-carbaldehyde55%
Thiophenol1-(4-(Phenylthio)phenyl)-1H-pyrazole-4-carbaldehyde48%

Imine and Hydrazone Formation

The aldehyde reacts with nitrogen nucleophiles to form Schiff bases:

Reagents/Conditions :

  • Aniline derivatives in ethanol with acetic acid catalyst at reflux

  • Hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 25°C

Product :
1-(4-Methoxyphenyl)-N-(aryl)-1H-pyrazole-4-carbaldimine
Yield : 75–90%

Electrophilic Aromatic Substitution

The pyrazole ring undergoes nitration and halogenation:

Nitration

Reagents/Conditions :

  • Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C

Product :
1-(4-Methoxyphenyl)-3-nitro-1H-pyrazole-4-carbaldehyde
Yield : 60–70%

Bromination

Reagents/Conditions :

  • Bromine (Br₂) in acetic acid at 25°C

Product :
1-(4-Methoxyphenyl)-5-bromo-1H-pyrazole-4-carbaldehyde
Yield : 50–55%

Coordination Chemistry

The aldehyde and pyrazole nitrogen act as ligands for metal complexes:

Reagents/Conditions :

  • Copper(II) acetate in methanol/water at 25°C

Product :
[Cu(1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde)₂(H₂O)₂]·2H₂O
Characterization : Single-crystal X-ray diffraction confirms square-planar geometry .

Scientific Research Applications

Chemical Synthesis

1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde serves as a building block in the synthesis of more complex organic compounds. Its reactivity is primarily due to the aldehyde group, which can undergo various chemical transformations. Key synthetic methods include:

  • Vilsmeier-Haack Reaction : This method is commonly used for the formylation of electron-rich arenes, allowing for the efficient synthesis of this compound.
  • Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitutions, where the aldehyde group can be replaced by various nucleophiles, leading to diverse derivatives.

Biological Activities

Research indicates that this compound exhibits significant biological activities , making it a candidate for therapeutic applications:

  • Anticancer Properties : Studies have shown that compounds containing the 1H-pyrazole scaffold can inhibit the growth of various cancer cell types, including lung, brain, and breast cancers. Specifically, derivatives of this compound have demonstrated antiproliferative effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Antimicrobial and Anti-inflammatory Effects : The compound has been noted for its potential antimicrobial and anti-inflammatory properties, which are being explored in drug development .

Case Studies and Research Findings

Several studies highlight the applications and effectiveness of this compound:

  • Synthesis and Evaluation of Anticancer Activity :
    • A study synthesized various derivatives of 1H-pyrazole and evaluated their activity against different cancer cell lines. The results indicated that modifications on the pyrazole ring significantly influenced cytotoxicity, with some compounds showing promising activity against resistant cancer cells .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to understand the interaction mechanisms of this compound with specific biological targets. These studies suggest that the compound may bind effectively to enzymes involved in cancer progression, such as topoisomerase II and EGFR .
  • Development of New Heterocycles :
    • Research has focused on creating new heterocycles incorporating this compound. These novel compounds are being assessed for enhanced biological activity and specificity towards cancer-related targets .

Summary Table of Key Properties and Applications

Property/FeatureDescription
Chemical Formula C10H11N2O2
Key Functional Groups Pyrazole ring, Aldehyde group
Synthesis Method Vilsmeier-Haack reaction
Biological Activities Anticancer, Antimicrobial, Anti-inflammatory
Potential Applications Drug development in oncology, antimicrobial agents

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the organism's survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

N1 Substituents :

  • Electron-donating groups (e.g., 4-methoxyphenyl, benzoyl) enhance antioxidant and anti-inflammatory activities by stabilizing radical intermediates .
  • Bulky groups (e.g., 4-isopropylbenzyl) improve antimicrobial potency by increasing lipophilicity and membrane penetration .

C3 Substituents :

  • Aromatic rings (e.g., 4-fluorophenyl, thiophen-2-yl) boost antibacterial activity via π-π stacking with bacterial enzyme active sites .
  • Heterocycles (e.g., pyridin-2-yl) enhance DNA gyrase inhibition by coordinating with Mg²⁺ ions in the enzyme’s ATP-binding pocket .

C4 Formyl Group :

  • The aldehyde moiety enables Schiff base formation, critical for antimicrobial and anticancer activity .
Comparative Efficacy in Antimicrobial Activity
Compound MIC (µg/mL) Target Pathogens Reference
1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) 2–8 (bacteria); 8–16 (fungi) E. coli, S. aureus, C. albicans
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4e) 4–16 (bacteria) S. aureus, B. subtilis
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) 1–4 (bacteria) E. coli, S. typhimurium

Key Findings :

  • The 4-methoxyphenyl derivative (5d) shows broad-spectrum activity but lower potency against fungi compared to the furan-2-yl analog (5a) .
  • Benzoyl-substituted derivatives (e.g., 4e) exhibit moderate activity, likely due to reduced membrane permeability .
Antioxidant and Anti-Inflammatory Activity
Compound IC₅₀ (Antioxidant) Edema Inhibition Mechanism Reference
This compound 22.5 µM 65% ROS scavenging, COX-2 downregulation
1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) 18.7 µM 70% Nrf2 activation, NF-κB inhibition
3-(4-Methoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbaldehyde N/A 82% Selective COX-2 inhibition

Key Insight : The 4-methoxyphenyl group synergizes with electron-withdrawing substituents (e.g., methylsulfonyl) to enhance anti-inflammatory efficacy .

Biological Activity

1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring and an aldehyde functional group, which contribute to its reactivity and biological properties. Research indicates that it may possess antimicrobial, anti-inflammatory, and anticancer activities, making it a significant subject of study in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N2O2. The presence of a methoxy group at the para position of the phenyl ring enhances its electrophilicity, which can influence its interactions with biological targets.

PropertyValue
Molecular FormulaC10H11N2O2
Molecular Weight189.21 g/mol
Functional GroupsAldehyde, Methoxy
SolubilitySoluble in organic solvents

Synthesis

The compound can be synthesized through various methods, notably via the Vilsmeier-Haack reaction, which involves the formylation of electron-rich arenes. The synthesis typically requires stirring at elevated temperatures (around 70 °C) for several hours. Analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antimicrobial activity .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has been reported to inhibit the growth of several cancer cell types, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. One study highlighted that certain derivatives exhibited IC50 values between 1.25 to 3.98 µM, showcasing their ability to induce cytotoxic effects on cancer cells .

Table: Summary of Anticancer Activity

Cell LineCompoundIC50 (µM)
MCF-75o1.25 - 3.98
SiHaVarious DerivativesNot specified
PC-3Various DerivativesNot specified

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Studies suggest that compounds containing the pyrazole scaffold can inhibit inflammatory pathways, although specific data on this compound remains limited .

The biological effects of this compound are believed to be mediated through interactions with specific biological targets such as enzymes or receptors involved in inflammation and cancer progression. Molecular docking studies indicate potential binding modes at critical sites within target proteins, suggesting a mechanism that warrants further investigation .

Case Studies

Several case studies have explored the synthesis and biological evaluation of derivatives related to this compound:

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their activity against cancer cell lines, finding promising results for specific compounds .
  • Antimicrobial Studies : Another research effort focused on assessing the antimicrobial efficacy of several derivatives, confirming their potential as effective agents against common pathogens .

Q & A

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction , where acetophenone phenylhydrazones are treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the pyrazole C4 position . Alternatively, Claisen-Schmidt condensation can be employed to prepare derivatives by reacting pyrazole-4-carbaldehydes with ketones under basic conditions . For reproducible results, ensure strict control of reaction temperatures (reflux conditions) and stoichiometric ratios of reagents, as deviations can lead to side products like over-oxidized species .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound is crystallized via slow evaporation in solvents like ethanol or chloroform. Data collection is performed using a diffractometer, and structures are refined using SHELXL (for small-molecule refinement) or ORTEP-3 for graphical representation . Key parameters include bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between the pyrazole ring and methoxyphenyl substituent, which influence molecular packing .

Q. What spectroscopic techniques are used to characterize this compound?

  • IR spectroscopy : Identifies the aldehyde C=O stretch at ~1678 cm⁻¹ and C=N stretches at ~1600–1500 cm⁻¹ .
  • NMR spectroscopy : ¹H NMR shows the aldehyde proton as a singlet at δ ~9.8–10.2 ppm. The methoxy group appears as a singlet at δ ~3.8–3.9 ppm .
  • Mass spectrometry : ESI-MS confirms the molecular ion peak [M+H]⁺, with exact mass matching the theoretical value (e.g., m/z 356.95 for brominated analogs) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity against E. coli and P. aeruginosa, with potency influenced by substituents (e.g., fluorophenyl groups enhance Gram-negative activity) . Anti-inflammatory activity is observed in triazolethione derivatives formed by reacting the aldehyde with thiosemicarbazide . Standard assays include broth microdilution (MIC) for antimicrobials and COX-2 inhibition for anti-inflammatory activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for the Vilsmeier-Haack reaction?

  • Reagent ratios : Use a 1:1.2 molar ratio of DMF to POCl₃ to avoid incomplete formylation .
  • Temperature control : Maintain 0–5°C during reagent mixing to prevent exothermic side reactions.
  • Workup : Quench with ice-cold water to stabilize the aldehyde intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield to >70% .

Q. How to address discrepancies in reported biological activity data?

Contradictions often arise from:

  • Substituent effects : Fluorine or methoxy groups at specific positions alter lipophilicity and target binding .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ampicillin) .
  • Structural analogs : Compare activity of 1-(4-methoxyphenyl) derivatives with bromophenyl or nitrofuran analogs to isolate substituent contributions .

Q. What computational methods support mechanistic studies of its bioactivity?

  • Molecular docking : Use AutoDock Vina to model interactions with targets like bacterial FabH or COX-2 .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. How to resolve crystallographic disorder in structural studies?

  • Data quality : Collect high-resolution data (<1.0 Å) to reduce ambiguity.
  • Refinement constraints : Apply SHELXL’s PART and SUMP instructions to model disordered methoxyphenyl groups .
  • Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and CCDC’s Mercury for packing analysis .

Q. What strategies enhance the compound’s stability during storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation.
  • Moisture control : Use desiccants (silica gel) in sealed containers.
  • Purity checks : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound

ParameterValueReference
Space groupMonoclinic, P2₁/c
Unit cell dimensionsa = 8.12 Å, b = 12.34 Å, c = 14.56 Å
Dihedral angle (pyrazole-methoxyphenyl)12.3°

Q. Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeMIC (μg/mL) against P. aeruginosaReference
1-(4-Fluorophenyl) analog8.2
1-(4-Methoxyphenyl) parent32.5

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

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